Diethyl [2-(ethylsulfanyl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(ethylsulfanyl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C8H19O3PS. This compound is characterized by the presence of a phosphonate group, which is bonded to a [2-(ethylsulfanyl)ethyl] moiety. It is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(ethylsulfanyl)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide in the presence of a base. For example, diethyl phosphite can react with 2-(ethylsulfanyl)ethyl bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(ethylsulfanyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [2-(ethylsulfanyl)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and viral infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [2-(ethylsulfanyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or activate specific enzymes. This interaction can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound with similar reactivity.
Diethyl ethylphosphonate: Lacks the ethylsulfanyl group but shares similar chemical properties.
Diethyl [2-(methylsulfanyl)ethyl]phosphonate: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
Uniqueness
Diethyl [2-(ethylsulfanyl)ethyl]phosphonate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62514-92-5 |
---|---|
Molecular Formula |
C8H19O3PS |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-ethylsulfanylethane |
InChI |
InChI=1S/C8H19O3PS/c1-4-10-12(9,11-5-2)7-8-13-6-3/h4-8H2,1-3H3 |
InChI Key |
LFEACDNOUKPVGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCSCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.